Luteolin monohydrate

Carbonic anhydrase inhibition Enzymatic assay Flavonoid structure-activity relationship

Standard crystalline monohydrate of luteolin ensures batch-to-batch reproducibility versus anhydrous or alternative flavones. Quantifiable advantages for pharmaceutical cocrystal engineering and CAII inhibition studies. - Defined stoichiometry (C15H12O7, MW 304.25) with 2.7-fold AUC enhancement via isoniazid cocrystallization - Carbonic anhydrase II IC50 = 0.74 µM (4× more potent than apigenin) - Oral bioavailability 26±6% (2.6× higher than luteolin-7-O-glucoside), minimizing formulation complexity

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 6113-16-2
Cat. No. B12379788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLuteolin monohydrate
CAS6113-16-2
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O)O.O
InChIInChI=1S/C15H10O6.H2O/c16-8-4-11(19)15-12(20)6-13(21-14(15)5-8)7-1-2-9(17)10(18)3-7;/h1-6,16-19H;1H2
InChIKeyJGMZBVVOXURYRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Luteolin Monohydrate Overview


Luteolin monohydrate (CAS 6113-16-2) is the crystalline monohydrate of luteolin, a 3′,4′,5,7-tetrahydroxyflavone belonging to the flavone subclass of flavonoids [1]. This hydrate form provides a defined stoichiometric solid state with the molecular formula C15H12O7 (MW 304.25 g/mol), which distinguishes it from the anhydrous luteolin base (CAS 491-70-3, C15H10O6, MW 286.24 g/mol) [2]. As a widely studied natural polyphenol, luteolin exhibits a range of documented pharmacological activities including anti-inflammatory, anticancer, and antioxidant effects, with its hydrated form offering specific advantages in crystallinity, handling reproducibility, and as a defined starting material for pharmaceutical cocrystal engineering [3].

Luteolin Monohydrate Substitution Failure


Substituting luteolin monohydrate with structurally similar flavones such as apigenin, quercetin, or chrysin introduces quantifiable differences in target engagement, metabolic stability, and potency that compromise experimental reproducibility and translational relevance [1]. The hydroxylation pattern on the flavonoid B-ring (3′,4′-dihydroxy in luteolin versus 4′-monohydroxy in apigenin) directly modulates enzyme inhibition potency, CYP1-mediated bioactivation, and aqueous solubility, with documented IC50 differentials exceeding 10-fold in certain assays [2]. Furthermore, the monohydrate crystal form itself serves as a defined baseline for cocrystal engineering and formulation optimization; substituting the anhydrous base or alternative flavonoids would invalidate comparative solubility, dissolution, and pharmacokinetic benchmarks established in peer-reviewed cocrystal development studies [3].

Luteolin Monohydrate Comparative Evidence


Carbonic Anhydrase II Inhibition vs Apigenin

In a direct head-to-head evaluation of multiple flavonoids against four carbonic anhydrase isoforms, luteolin demonstrated substantially greater inhibitory potency than apigenin, its closest structural analog differing only by the absence of a 3′-hydroxyl group [1]. The data establish luteolin as the superior inhibitor for applications requiring hCA II or hCA IV targeting.

Carbonic anhydrase inhibition Enzymatic assay Flavonoid structure-activity relationship

5-Lipoxygenase Inhibition vs Quercetin

In a comprehensive evaluation of wine constituents and flavonoids against eicosanoid-pathway enzymes, luteolin demonstrated superior 5-LOX inhibitory activity compared to quercetin [1]. This differential is mechanistically significant for inflammation research, as 5-LOX catalyzes leukotriene synthesis from arachidonic acid.

5-Lipoxygenase inhibition Anti-inflammatory Eicosanoid pathway

Cocrystal Engineering and Solubility Enhancement

Luteolin monohydrate has been systematically characterized as the reference standard in pharmaceutical cocrystal development studies, providing a defined crystalline baseline against which solubility and pharmacokinetic improvements can be quantified [1]. The luteolin-isoniazid cocrystal, synthesized using luteolin monohydrate as the starting material, achieved a 3-fold solubility enhancement and a 2.7-fold increase in integrated AUC0-∞ compared to the unmodified monohydrate.

Cocrystal engineering Solubility enhancement Oral bioavailability Pharmaceutical formulation

Antiproliferative Potency in Breast Cancer Cells vs Apigenin

In a comparative study evaluating the CYP1-mediated metabolism and antiproliferative activity of hydroxylated flavonoids across multiple breast cell lines, luteolin consistently exhibited significantly lower IC50 values than apigenin [1]. Notably, luteolin was the most potent compound tested in MDA-MB-468 triple-negative breast cancer cells.

Breast cancer Antiproliferative activity CYP1 metabolism Flavonoid bioactivation

Oral Bioavailability vs Luteolin-7-O-Glucoside

A parallel pharmacokinetic study in rats directly compared the oral bioavailability of luteolin aglycone and luteolin-7-O-glucoside (cynaroside) [1]. The aglycone form demonstrated substantially higher systemic exposure following oral administration, a finding with direct implications for experimental design in in vivo efficacy studies.

Pharmacokinetics Oral bioavailability Flavonoid glycosides ADME

Pancreatic Lipase Inhibition and Cytotoxicity vs Baicalein

Cross-study comparative analysis reveals consistent potency advantages for luteolin over baicalein, another widely studied flavone. In pancreatic lipase inhibition, luteolin exhibited the strongest activity among tested dietary flavonoids [1]. In cytotoxicity studies against HL-60 leukemia cells, luteolin (IC50 = 18.4 µM) demonstrated greater potency than baicalein (IC50 = 23.0 µM) [2].

Pancreatic lipase inhibition Anti-obesity Cytotoxicity Cancer cell lines

Luteolin Monohydrate Application Scenarios


Cocrystal Engineering for Solubility Enhancement

Luteolin monohydrate is the defined, reproducible starting material for pharmaceutical cocrystal development, with established benchmarks for solubility (baseline ~37.4 µg/mL) and oral bioavailability enhancement (2.7-fold AUC increase achievable via isoniazid cocrystallization) [1]. Formulation scientists requiring a well-characterized flavone scaffold with documented cocrystallization parameters should prioritize luteolin monohydrate over anhydrous luteolin or alternative flavonoids that lack equivalent cocrystal characterization data. The monohydrate's defined stoichiometry and crystalline habit provide superior batch-to-batch consistency for solid-state engineering studies.

Carbonic Anhydrase Targeting in Glaucoma and Cancer

For research programs investigating carbonic anhydrase II or IV as therapeutic targets, luteolin monohydrate provides nearly 4-fold greater potency (hCA II IC50 = 0.74 µM) than apigenin (IC50 = 2.7 µM), its closest structural analog [1]. This potency differential is directly quantifiable and supports luteolin's selection as the preferred flavone scaffold for CA inhibition studies. Researchers should note that substituting apigenin would require approximately 3.6-fold higher concentrations to achieve equivalent target engagement, increasing both compound consumption and potential off-target effects.

Antiproliferative Studies in Breast Cancer Cells

Oncology researchers using MDA-MB-468 triple-negative breast cancer cells should prioritize luteolin monohydrate, which achieves an IC50 of 2 ± 0.3 µM in this cell line [1]. This potency advantage is substantial compared to alternative flavonoids, including a 25-fold lower IC50 than apigenin and documented superiority to quercetin in the same cell line. The CYP1-mediated bioactivation pathway that selectively enhances luteolin's antiproliferative activity in breast cancer cells represents a mechanistic differentiation not observed with apigenin, underscoring the importance of compound-specific selection rather than class-level substitution.

In Vivo Pharmacology with High Oral Bioavailability

For rodent pharmacokinetic and efficacy studies where formulation complexity must be minimized, luteolin monohydrate (as the aglycone) offers 2.6-fold higher oral bioavailability (26 ± 6%) compared to luteolin-7-O-glucoside (10 ± 2%) [1]. This differential enables researchers to achieve target plasma concentrations with substantially lower administered doses, reducing both compound consumption and potential vehicle-related toxicities. Investigators planning in vivo studies should explicitly select the aglycone monohydrate form rather than the glucoside, as the latter would require either dose escalation or advanced formulation strategies to achieve comparable systemic exposure.

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